N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide

Medicinal Chemistry Physicochemical Properties Building Block Selection

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide is a synthetic small molecule built on the pyrazolo[1,5-a]pyridine heterocyclic scaffold, linked via a methylene amide bridge to a cyclohex-3-ene carbonyl moiety. The pyrazolo[1,5-a]pyridine core is recognized as a privileged structure in kinase inhibitor design, having yielded potent inhibitors of MARK, p38, PI3Kα, and TrkA kinases across multiple drug-discovery programs.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 1396808-35-7
Cat. No. B2437494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide
CAS1396808-35-7
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C15H17N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,4-5,8-9,11-12H,3,6-7,10H2,(H,16,19)
InChIKeyXXGNOWGJBUIGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide (CAS 1396808-35-7): Structural Baseline and Procurement Context


N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide is a synthetic small molecule built on the pyrazolo[1,5-a]pyridine heterocyclic scaffold, linked via a methylene amide bridge to a cyclohex-3-ene carbonyl moiety [1]. The pyrazolo[1,5-a]pyridine core is recognized as a privileged structure in kinase inhibitor design, having yielded potent inhibitors of MARK, p38, PI3Kα, and TrkA kinases across multiple drug-discovery programs [2]. The cyclohex-3-enecarboxamide side chain introduces a partially unsaturated six-membered ring that distinguishes this compound from fully saturated or aromatic analogs, potentially affecting conformational flexibility and lipophilicity. This compound is primarily supplied as a research-grade building block or screening candidate in early-stage medicinal chemistry projects.

Why Generic Pyrazolo[1,5-a]pyridine or Cyclohexenecarboxamide Analogs Cannot Substitute for N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide


Substituting N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide with a close analog—such as N-(pyridin-3-ylmethyl)cyclohex-1-enecarboxamide (the monocyclic pyridine analog) or a fully saturated tetrahydropyrazolo[1,5-a]pyridine variant—introduces significant changes in molecular recognition and physicochemical properties [1]. The pyrazolo[1,5-a]pyridine scaffold presents a distinct hydrogen-bond acceptor/donor array and π-stacking topology compared to a simple pyridine ring, which has been shown to confer selectivity across kinase subfamilies [2]. Additionally, the cyclohex-3-ene group provides intermediate conformational constraint—more rigid than a fully saturated cyclohexane but more flexible than an aromatic phenyl—which can affect binding entropy and metabolic stability in ways that are not transferable to saturated or aromatic surrogates [3]. Because this compound is typically employed as a screening building block or SAR probe, even minor structural alterations can lead to qualitatively different biological outcomes, making direct procurement of the exact chemical entity necessary for reproducible research.

Quantitative Differentiation Evidence for N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide vs. Closest Analogs


Molecular Weight and Hydrogen-Bond Capacity vs. Pyridine Analog

The target compound (C15H17N3O; theoretical MW 255.32 Da) is 39 Da heavier than its monocyclic pyridine analog N-(pyridin-3-ylmethyl)cyclohex-1-enecarboxamide (C13H16N2O; MW 216.28 Da) [1]. This mass increase is accompanied by an additional nitrogen atom in the fused pyrazole ring, which introduces an extra hydrogen-bond acceptor site. In kinase inhibitor design, the pyrazolo[1,5-a]pyridine core has been shown to engage the hinge region of kinases through a bidentate hydrogen-bond motif that is not available to simple pyridine analogs, thereby altering target selectivity [2].

Medicinal Chemistry Physicochemical Properties Building Block Selection

Kinase Selectivity Potential for Pyrazolo[1,5-a]pyridine Scaffold vs. Phenyl/Pyridine Analogs

Pyrazolo[1,5-a]pyridine derivatives have been disclosed as selective inhibitors of MARK (microtubule affinity regulating kinase) [1], p38 MAP kinase [2], and PI3K p110α [3]. For example, in the MARK inhibitor patent US8518911, pyrazolo[1,5-a]pyridine carboxamides demonstrate nanomolar biochemical potency against MARK with >10-fold selectivity over related kinases, a property attributed specifically to the pyrazolo[1,5-a]pyridine hinge-binding motif [1]. Simple pyridine or phenyl amide analogs typically lack this selectivity profile. While direct IC50 data for this exact compound have not been published in accessible non-proprietary sources, the class-level evidence indicates that the pyrazolo[1,5-a]pyridine amide connectivity is a key determinant of kinase target engagement.

Kinase Inhibition Drug Discovery Selectivity Profiling

Cyclohex-3-ene Conformational Constraint vs. Saturated or Aromatic Analogs

The cyclohex-3-ene moiety in the target compound introduces a single endocyclic double bond (sp² carbons at positions 3 and 4) within a six-membered ring, creating a half-chair conformation with restricted pseudorotation compared to fully saturated cyclohexane (chair-chair interconversion) [1]. Literature on pyrazolo[1,5-a]pyridine SAR indicates that unsaturated ring systems in the amide tail region can modulate both potency and metabolic stability. For example, in the PI3K p110α series, replacement of a saturated cyclohexyl group with a cyclohexenyl moiety altered logP by approximately -0.4 units and improved microsomal stability t₁/₂ by >30 minutes in certain analogs [2]. The target compound's cyclohex-3-ene group thus provides an intermediate physicochemical profile—neither fully flexible (saturated) nor fully planar (aromatic)—that is relevant for tuning ADME properties while maintaining target binding.

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Optimal Research and Procurement Application Scenarios for N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide


Kinase Inhibitor Scaffold-Hopping and Screening Library Enrichment

This compound is best deployed as a diversity element in kinase-focused screening libraries. The pyrazolo[1,5-a]pyridine core is a validated hinge-binding motif for MARK, p38, and PI3K kinases [1], while the cyclohex-3-enecarboxamide tail introduces conformational novelty not present in typical commercial libraries. Procurement is warranted when a screening campaign requires a chemotype that maintains the kinase hinge-binding pharmacophore but explores uncharted vector space for improving selectivity or ADME properties [2].

Structure-Activity Relationship (SAR) Probe for Amide Tail Optimization

The cyclohex-3-ene group provides an intermediate point between fully saturated and fully aromatic tail groups. In lead optimization programs where balancing target potency with metabolic stability is critical, this compound serves as a reference point for understanding the effect of partial unsaturation on logP, solubility, and microsomal clearance [3]. It is particularly relevant in programs where the co-crystal structure of a related pyrazolo[1,5-a]pyridine inhibitor reveals a lipophilic pocket that accommodates the amide tail [1].

Synthetic Methodology Development and Intermediate Chemistry

The compound is a useful substrate for developing synthetic methods on the pyrazolo[1,5-a]pyridine scaffold, such as oxidative [3+2] cycloaddition chemistry [4]. It can serve as a benchmark intermediate for testing reaction conditions (e.g., amide coupling efficiency, olefin functionalization) that are generalizable to more complex pyrazolo[1,5-a]pyridine-based drug candidates. Researchers developing scalable routes to this scaffold class may procure this compound as a reference standard for purity and yield comparisons.

Computational Chemistry and Docking Model Validation

Because the compound combines a well-characterized kinase hinge binder with a conformationally restricted tail, it is ideal for validating computational docking models and free-energy perturbation (FEP) predictions. The availability of both the target compound and its closely related pyridine analog [5] enables paired experimental binding data to be used for benchmarking in silico methods, supporting procurement for academic and industrial computational chemistry groups engaged in kinase drug design.

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